Field: Organic Chemistry
Method: The method involves the use of NFSI as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. .
Results: The use of NFSI has led to advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds
Field: Organic Synthesis
4-Fluorobenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted by a sulfonamide group. Its chemical formula is CHFNOS, and it has a CAS number of 402-46-0. This compound typically appears as a white solid and has no distinct odor, making it suitable for various chemical applications in research and industry .
Research indicates that 4-fluorobenzenesulfonamide exhibits various biological activities. Notably, it has been studied for its role as a carbonic anhydrase inhibitor, which can enhance dopaminergic tone and stabilize glutamate release. In behavioral studies, it has shown promise in attenuating nicotine-induced behavioral sensitization in mice, suggesting potential applications in addiction therapy .
The synthesis of 4-fluorobenzenesulfonamide typically involves:
4-Fluorobenzenesulfonamide finds applications in various fields:
Interaction studies involving 4-fluorobenzenesulfonamide have focused on its effects on neurotransmitter systems, particularly concerning its role as a carbonic anhydrase inhibitor. These studies have demonstrated that it can modulate adenosine levels in the striatum, which may contribute to its behavioral effects observed in animal models . Further research is warranted to elucidate the precise mechanisms underlying these interactions.
Several compounds exhibit structural or functional similarities to 4-fluorobenzenesulfonamide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzenesulfonamide | Sulfonamide without fluorine | Commonly used as a baseline for comparison |
4-Pyridinesulfonamide | Contains a pyridine ring instead of benzene | Exhibits different biological activities |
Pentafluorobenzenesulfonamide | Five fluorine atoms on the benzene ring | Increased lipophilicity and reactivity |
4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide | Contains additional sulfonyl moiety | Enhanced carbonic anhydrase inhibition |
These compounds highlight the unique properties of 4-fluorobenzenesulfonamide, particularly its specific biological activities and synthetic versatility compared to others within the sulfonamide class.
4-Fluorobenzenesulfonamide (CAS 402-46-0) is a fluorinated sulfonamide derivative characterized by a para-substituted fluorine atom attached to a benzenesulfonamide core. Its molecular formula is C₆H₆FNO₂S, with a molecular weight of 175.18 g/mol and a melting point of 124–127°C. As a versatile building block, it serves as a precursor in organic synthesis, particularly in medicinal chemistry and bioimaging research. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it valuable for designing targeted therapeutics and fluorescent probes.
Key applications include:
4-Fluorobenzenesulfonamide gained prominence in the 1980s through NMR studies probing its interaction with carbonic anhydrases. Early findings suggested a 2:1 binding stoichiometry, later challenged by X-ray crystallography and isothermal titration calorimetry (ITC), which revealed 1:1 binding for most applications. Modern research emphasizes:
Current investigations focus on:
Acute Toxic;Irritant